molecular formula C8H9O5P B12791564 Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide CAS No. 74270-37-4

Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide

Cat. No.: B12791564
CAS No.: 74270-37-4
M. Wt: 216.13 g/mol
InChI Key: OPEPIMRGZUJTBS-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide is a chemical compound with the molecular formula C8H9O5P It is known for its unique structure, which includes a phosphine oxide group and a 4-methylphenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide typically involves the esterification of phosphinecarboxylic acid with 4-methylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and related compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a ligand, binding to metal ions and influencing catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways.

Comparison with Similar Compounds

Phosphinecarboxylic acid, dihydroxy-, 4-methylphenyl ester, oxide can be compared to other similar compounds, such as:

    Phosphinecarboxylic acid, dimethoxy-, 4-methylphenyl ester, oxide: This compound has methoxy groups instead of hydroxy groups, leading to different reactivity and applications.

    Phosphinecarboxylic acid, diethoxy-, 4-methoxyphenyl ester, oxide: The presence of ethoxy groups and a methoxyphenyl ester group results in distinct chemical properties and uses.

Properties

CAS No.

74270-37-4

Molecular Formula

C8H9O5P

Molecular Weight

216.13 g/mol

IUPAC Name

(4-methylphenoxy)carbonylphosphonic acid

InChI

InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-8(9)14(10,11)12/h2-5H,1H3,(H2,10,11,12)

InChI Key

OPEPIMRGZUJTBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)P(=O)(O)O

Origin of Product

United States

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